N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with a biphenyl group, a hydroxypropyl group, and a methyl-imidazole-sulfonamide group. These groups are common in various organic compounds and can contribute to a wide range of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The biphenyl group would likely form the core of the molecule, with the hydroxypropyl and methyl-imidazole-sulfonamide groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present and their arrangement. The biphenyl group is generally quite stable, but the hydroxypropyl and methyl-imidazole-sulfonamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Biocatalysis in Drug Metabolism
Biocatalysis plays a crucial role in drug metabolism studies, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA receptor potentiators. A study demonstrated the use of Actinoplanes missouriensis to produce mammalian metabolites of a related biaryl-bis-sulfonamide, allowing for the isolation and structural characterization of several metabolites via nuclear magnetic resonance spectroscopy. This microbial-based biocatalytic system provides a novel approach to generate substantial quantities of drug metabolites, facilitating the detailed study of their pharmacokinetics and metabolism in clinical investigations (Zmijewski et al., 2006).
Novel Synthetic Pathways
The development of novel synthetic pathways for the preparation of heterocyclic sulfonamides represents another significant application in scientific research. For instance, the reaction of 2-aminopyridines or 2-aminothiazole with specific arensulfonamides leads to N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, showcasing a method for synthesizing target heterocyclic compounds. This one-pot synthesis approach highlights the versatility and potential of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide in generating pharmacologically relevant molecules (Rozentsveig et al., 2013).
Antimicrobial and Antitubercular Agents
The synthesis and evaluation of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives have shown potential as antimicrobial and antitubercular agents. Such studies contribute to the understanding of structure-activity relationships, paving the way for the development of new therapeutic agents against a variety of microbial and tubercular strains. These efforts underline the significance of this compound derivatives in medicinal chemistry and drug discovery (Ranjith et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Research into the synthesis and biological evaluation of pyrazoline benzensulfonamides has demonstrated their efficacy as carbonic anhydrase and acetylcholinesterase inhibitors, offering low cytotoxicity. This suggests their potential for therapeutic applications in managing conditions such as glaucoma, edema, and neurodegenerative diseases. The integration of sulfonamide pharmacophores into molecules to achieve desired bioactivities exemplifies the broad applicability of this compound in drug design (Ozmen Ozgun et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(23,13-21-26(24,25)18-12-22(2)14-20-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14,21,23H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIOJPAUYVEKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.